3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique azetidine ring structure, which contributes to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride typically involves the reaction of azetidine derivatives with appropriate amines and carboxylic acid derivatives. One common method includes the reaction of azetidine with formaldehyde and dimethylamine, followed by the introduction of a carboxamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(Aminomethyl)benzyl]dimethylamine dihydrochloride
- 2-(Aminomethyl)thiazole dihydrochloride
- 4-(Aminomethyl)benzonitrile hydrochloride
Uniqueness
3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide dihydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C7H17Cl2N3O |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-6(3-8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H |
InChI Key |
CGJFKVBUFQPJRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CC(C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.